molecular formula C11H12F3NO B12640401 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 919278-33-4

7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12640401
CAS No.: 919278-33-4
M. Wt: 231.21 g/mol
InChI Key: JJGHBWQDVNLVHK-UHFFFAOYSA-N
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Description

7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated tetrahydronaphthalenol derivative characterized by a trifluoromethyl (-CF₃) group at position 1 and an amino (-NH₂) group at position 6. The compound’s molecular formula is inferred as C₁₁H₁₂F₃NO (based on structural analogs ), with an estimated molecular weight of ~223.2 g/mol. Limited direct data on its synthesis or applications are available in the provided evidence, but its structural features suggest utility as a bioactive intermediate or receptor-targeting molecule .

Properties

CAS No.

919278-33-4

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

7-amino-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)5-1-2-7-3-4-8(15)6-9(7)10/h3-4,6,16H,1-2,5,15H2

InChI Key

JJGHBWQDVNLVHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)N)C(C1)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable naphthalene derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. The amino group can be introduced via nucleophilic substitution or reductive amination. The final step often involves the reduction of intermediate compounds to yield the desired tetrahydronaphthalenol structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antitumor activity. A study demonstrated that certain structural modifications could enhance cytotoxic effects against various cancer cell lines. For example, the introduction of amino groups has been linked to improved interaction with biological targets involved in tumor growth inhibition .

Autoimmune Disease Treatment

Recent findings suggest that compounds similar to 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can serve as effective agents in treating autoimmune diseases. Specifically, the modulation of retinoic acid receptor-related orphan receptor gamma t (RORγt) has been highlighted as a therapeutic target in conditions like psoriasis and rheumatoid arthritis . The compound's ability to act as an inverse agonist at RORγt positions it as a promising candidate for further research.

Neuropharmacology

The structural characteristics of this compound may also allow it to interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter levels or receptor activity .

Case Study 1: Antitumor Activity

In a controlled study involving various tetrahydronaphthalene derivatives, one compound exhibited a significant reduction in cell viability in chronic myelogenous leukemia (CML) cell lines. The structure-activity relationship (SAR) analysis indicated that specific functional groups enhanced the cytotoxic effect compared to standard treatments .

Case Study 2: Autoimmune Disease

A recent investigation into the efficacy of this compound analogs showed promising results in mouse models of autoimmune diseases. The compounds demonstrated improved bioavailability and therapeutic effects at lower doses compared to existing treatments .

Mechanism of Action

The mechanism by which 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Non-Fluorinated Analog

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) lacks the trifluoromethyl group, resulting in lower molecular weight (163.22 vs. ~223.2 g/mol) and reduced lipophilicity. It is stored under inert conditions due to sensitivity to oxidation . Hazard warnings (H302, H315, etc.) suggest moderate toxicity, likely from the amino and hydroxyl groups .

Halogen-Substituted Derivatives

  • (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 748795-21-3) replaces -NH₂ with -F at C7. Fluorine’s electronegativity may alter receptor binding compared to the target compound, but its smaller size and R-configuration limit steric effects .
  • Bromine’s reactivity could enable further functionalization .

Trifluoromethyl Variants

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337692-68-8) positions -CF₃ at C5 instead of C1, shifting electronic effects and spatial orientation. This may reduce hydrogen-bonding capacity at C1 compared to the target compound .

Methoxy and Stereochemical Derivatives

The S-configuration highlights the role of stereochemistry in bioactivity .

Key Implications

  • Trifluoromethyl at C1: The target compound’s -CF₃ group likely improves metabolic stability and binding affinity to hydrophobic targets compared to non-fluorinated analogs .
  • Amino vs.
  • Stereochemical Considerations : Configuration (R/S) and substituent positioning (C1 vs. C5/C7) significantly influence biological interactions and synthetic pathways .

Biological Activity

7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F3N
  • Molecular Weight : 233.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TRPV1 Modulation : This compound has been studied for its role as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. It can act as an agonist or antagonist depending on its concentration and the specific cellular context. Low concentrations may enhance calcium ion uptake in neurons, while higher concentrations can inhibit this effect .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by modulating glutamate receptor activity. This modulation can prevent excitotoxicity in neuronal cells .

Biological Activity Overview

The following table summarizes the biological activities associated with the compound:

Activity TypeDescriptionReferences
TRPV1 AgonismEnhances calcium uptake at low concentrations; inhibits at high concentrations
NeuroprotectionModulates glutamate receptors to prevent excitotoxicity
Antinociceptive EffectsExhibits pain-relieving properties in animal models
Antimicrobial ActivityPotential activity against various bacterial strains

Case Studies

Several studies have highlighted the biological effects of related compounds and their implications for drug development:

  • TRPV1 Antagonism in Pain Models :
    • A study demonstrated that a related compound reduced spinal release of glutamate and calcitonin gene-related peptide (CGRP) in a rat knee joint pain model. This suggests potential applications for pain management through TRPV1 modulation .
  • Neuroprotective Studies :
    • In vitro studies showed that compounds with similar structures could protect neuronal cells from oxidative stress and excitotoxicity by modulating ion channel activity .
  • Antimicrobial Properties :
    • Research indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Q & A

Q. How to design a robust SAR study targeting the amino and hydroxyl groups for derivatization?

  • Methodological Answer : Use a factorial design approach: vary substituents at the amino (e.g., alkylation, acylation) and hydroxyl (e.g., esterification, etherification) positions. Assess biological activity and physicochemical properties (logP, pKa). Multivariate analysis (e.g., PCA) identifies critical structural motifs. Validate with in silico docking against target proteins .

Q. What validation criteria ensure reproducibility in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINOL-derived ligands) via high-throughput screening. Report enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. Cross-validate with multiple labs using shared reference samples. Publish detailed reaction kinetics and catalyst loading data .

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